tert-Butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate
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Description
Tert-Butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate is a useful research compound. Its molecular formula is C15H16BrClN6O3 and its molecular weight is 443.69. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound tert-Butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate is involved in complex chemical syntheses and has applications in the development of various chemical compounds. For example, a one-pot tandem palladium-catalyzed amination and intramolecular amidation process allows for the preparation of related 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones from similar tert-butyl carbamates, highlighting the utility of these compounds in synthetic organic chemistry (Scott, 2006). Additionally, a silver-assisted palladium-catalyzed one-pot synthesis approach has been used to create 3-(hetero)arylmethyl derivatives of imidazo[1,2-a]pyridines, further demonstrating the versatility of related structures in chemical syntheses (Kasina et al., 2021).
Catalytic and Chemical Reactions
Compounds similar to this compound are used as catalysts or intermediates in various chemical reactions. For instance, sulfonic acid functional ionic liquids containing imidazole and pyridine structures have shown promising catalytic activity in tert-butylation reactions, indicating potential applications of related compounds in catalysis (Elavarasan et al., 2011).
Material Science and Solar Cells
In the field of material science, particularly in the development of dye-sensitized solar cells (DSSCs), pyridinyl-functionalized ionic liquids resembling the tert-butyl carbamate structure have been synthesized and applied, showing improved performance and stability compared to traditional volatile organic additives. This suggests potential research applications of similar compounds in enhancing the efficiency and longevity of DSSCs (Xu et al., 2013).
Drug Design and Medicinal Chemistry
While drug use and dosage information is excluded as per the requirements, it's noteworthy that related imidazo[1,2-a]pyridine compounds have been explored for their biological activities, such as α-glucosidase inhibitory activity, which is significant in drug design and medicinal chemistry. Compounds like 4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate have shown potent inhibitory activities, underscoring the potential of related structures in therapeutic applications (Saeedi et al., 2020).
Properties
IUPAC Name |
tert-butyl N-[4-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrClN6O3/c1-5-23-10-7(16)6-18-11(17)8(10)19-13(23)9-12(22-26-21-9)20-14(24)25-15(2,3)4/h6H,5H2,1-4H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUSEVRLTYWXTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=C2Br)Cl)N=C1C3=NON=C3NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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